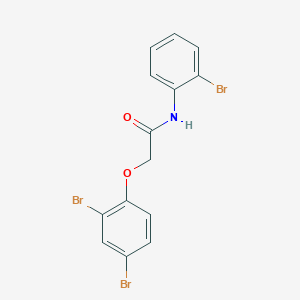![molecular formula C17H12ClF3N2O3 B284620 N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide](/img/structure/B284620.png)
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), an enzyme that plays a key role in various biological processes. In
Mécanisme D'action
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide is a potent and selective inhibitor of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide. N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide is a serine/threonine kinase that plays a key role in various biological processes such as glycogen metabolism, cell proliferation, and apoptosis. By inhibiting N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide signaling pathways, this compound has also been shown to modulate the activity of other enzymes such as protein kinase B (Akt) and glycogen synthase. It has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in lab experiments is its potency and selectivity for N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide. This compound has been extensively characterized and its effects on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide signaling pathways are well understood. However, one limitation of using this compound is its potential for off-target effects. Like all chemical compounds, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide may interact with other proteins and enzymes in the cell, leading to unintended effects.
Orientations Futures
There are several potential future directions for research on N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide. One area of interest is the development of more potent and selective N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide inhibitors. Another area of research is the investigation of the role of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in other diseases such as Parkinson's disease and Huntington's disease. Finally, there is also potential for the use of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in the development of new therapies for various diseases.
Méthodes De Synthèse
The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide has been described in several publications. One of the most commonly used methods involves the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with 1-indolinecarboxylic acid in the presence of a coupling agent such as N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide has been used in a wide range of scientific research applications. One of the most important areas of research is the study of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide signaling pathways and their role in various diseases such as Alzheimer's disease, diabetes, and cancer. This compound has also been used to investigate the role of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-1-indolinecarboxamide in the regulation of circadian rhythms and the development of bipolar disorder.
Propriétés
Formule moléculaire |
C17H12ClF3N2O3 |
|---|---|
Poids moléculaire |
384.7 g/mol |
Nom IUPAC |
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C17H12ClF3N2O3/c18-11-5-6-13-14(9-11)26-17(25-13,16(19,20)21)22-15(24)23-8-7-10-3-1-2-4-12(10)23/h1-6,9H,7-8H2,(H,22,24) |
Clé InChI |
CEWBVWHRRYYRJS-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
SMILES canonique |
C1CN(C2=CC=CC=C21)C(=O)NC3(OC4=C(O3)C=C(C=C4)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-(3-methylphenyl)acetamide](/img/structure/B284537.png)
![N-(2-fluorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284538.png)
![N-(4-methoxyphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284542.png)
![N-(2-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284544.png)
![2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284545.png)
![3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284546.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284548.png)
![N-(4-chloro-2-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B284550.png)
![3-(4-bromobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B284551.png)
![6-ethyl-3-isobutylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284554.png)
![6-ethyl-3-pentylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284555.png)


![2-(4-chloro-3-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284561.png)